

An In-Depth Technical Guide to (4-Bromophenyl)triethylsilane: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: (4-Bromophenyl)triethylsilane

CAS No.: 18036-95-8

Cat. No.: B3246887

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)triethylsilane is a versatile organosilicon compound of significant interest in modern synthetic chemistry. Its unique bifunctional nature, featuring a reactive carbon-bromine bond and a sterically influential, lipophilic triethylsilyl group, makes it a valuable building block for the synthesis of complex organic molecules. The C-Br bond serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the triethylsilyl moiety can act as a directing group, a protective group, or a tool to enhance the solubility and chromatographic behavior of synthetic intermediates. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, key applications, and safe handling protocols, designed for professionals in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its effective use. The key data for **(4-Bromophenyl)triethylsilane** are summarized below.

Core Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₉ BrSi	[1][2]
Molecular Weight	271.27 g/mol	[2]
CAS Number	18036-95-8	[1][2]
Physical Form	Liquid	[1][2]
Typical Purity	≥97%	[1][2]
InChI Key	YAOSGIAQYGLJMS- UHFFFAOYSA-N	[1][2]

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for **(4-Bromophenyl)triethylsilane** is not readily accessible, its spectroscopic data can be reliably predicted based on the analysis of closely related analogs such as (4-Chlorophenyl)triethylsilane and other (4-bromophenyl)silanes.[3]

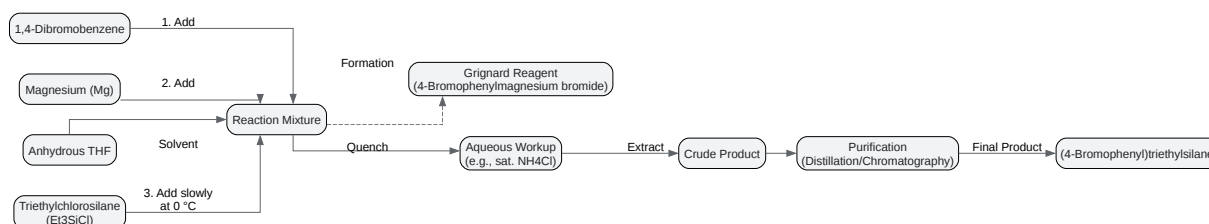
- ¹H NMR (Expected): The proton NMR spectrum is expected to exhibit two main regions. The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring, with two doublets integrating to 2H each. One doublet, further downfield, will correspond to the protons ortho to the electron-withdrawing bromine atom, while the other doublet will represent the protons ortho to the silyl group. The aliphatic region will feature the signals for the triethylsilyl group: a quartet for the six methylene (-CH₂-) protons and a triplet for the nine methyl (-CH₃) protons, showing characteristic J-coupling.
 - Expected Aromatic Signals (CDCl₃): δ 7.35-7.55 ppm (m, 4H)
 - Expected Aliphatic Signals (CDCl₃): δ 0.80-1.05 ppm (m, 15H)

- ^{13}C NMR (Expected): The carbon NMR will show four distinct aromatic signals due to the symmetry of the phenyl ring. The carbon atom attached to the silicon (ipso-carbon) will appear at a unique chemical shift, as will the carbon bonded to the bromine. The remaining two signals will correspond to the other aromatic CH carbons. The aliphatic region will show two signals for the ethyl groups.
 - Expected Aromatic Signals (CDCl_3): δ 124-138 ppm
 - Expected Aliphatic Signals (CDCl_3): δ 3-8 ppm
- ^{29}Si NMR (Expected): Based on analogs like triethyl(p-tolyl)silane, the ^{29}Si NMR chemical shift is expected to be in the range of δ 1-3 ppm.[3]

Synthesis of (4-Bromophenyl)triethylsilane

The most common and efficient laboratory synthesis of (4-Bromophenyl)triethylsilane involves the reaction of a Grignard reagent, formed from 1,4-dibromobenzene, with triethylchlorosilane. This method offers high yields and utilizes readily available starting materials.

Synthetic Workflow: Grignard-based Silylation



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Caption: Synthesis of **(4-Bromophenyl)triethylsilane** via Grignard Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of functionalized Grignard reagents and their subsequent reaction with chlorosilanes.[4][5][6]

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
- **Grignard Reagent Formation:**
 - Charge the flask with magnesium turnings (1.1 equivalents).
 - Add a small crystal of iodine to activate the magnesium surface.[7]
 - In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
 - Add a small portion of the dibromobenzene solution to the flask. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and the onset of bubbling.
 - Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 4-bromophenylmagnesium bromide.
- **Silylation Reaction:**
 - Cool the Grignard solution to 0 °C using an ice bath.

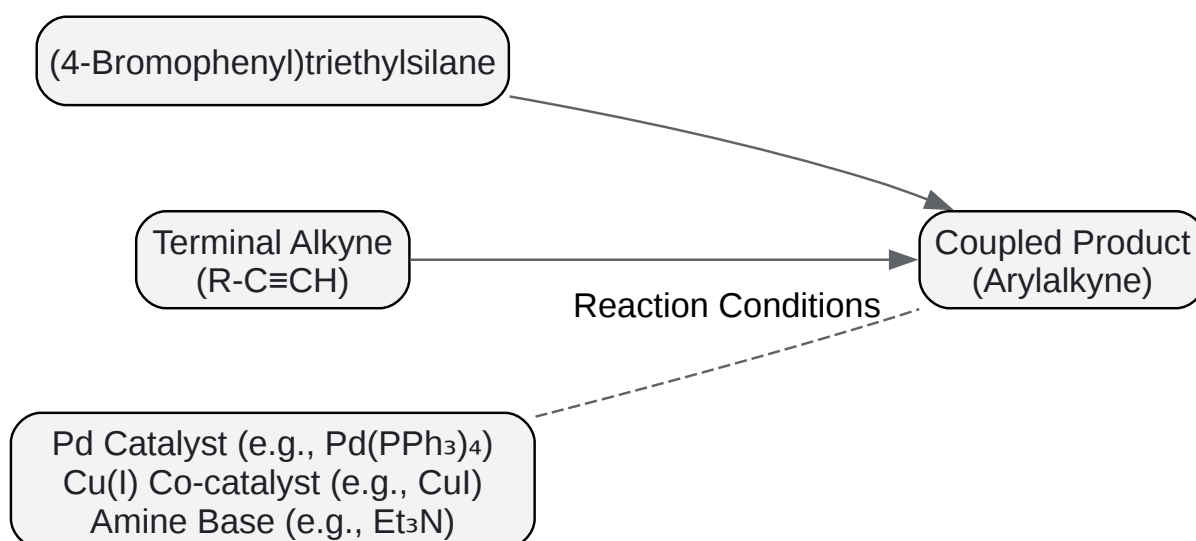
- Add triethylchlorosilane (1.0-1.1 equivalents) dropwise via the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
- Workup and Purification:
 - Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the resulting liquid by vacuum distillation or flash column chromatography on silica gel to obtain pure **(4-Bromophenyl)triethylsilane**.

Reactivity and Applications in Drug Development

The primary utility of **(4-Bromophenyl)triethylsilane** lies in its role as a precursor in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is selectively activated by the palladium catalyst, leaving the robust silicon-carbon bond intact. This allows for the precise introduction of the triethylsilylphenyl moiety into more complex molecular scaffolds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the bromophenyl group to a terminal alkyne. This reaction is fundamental for constructing arylalkynes, which are common structural motifs in pharmaceuticals and materials science.[8]
[9][10]



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Sources

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